molecular formula C6H10O3 B1585100 Butyl glyoxylate CAS No. 6295-06-3

Butyl glyoxylate

Cat. No.: B1585100
CAS No.: 6295-06-3
M. Wt: 130.14 g/mol
InChI Key: NRYDRJHYTRBBEA-UHFFFAOYSA-N
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Description

Butyl glyoxylate, also known as butyl oxoacetate or glyoxylic acid butyl ester, is an organic compound with the molecular formula C₆H₁₀O₃. It is a colorless liquid with a fruity odor and is used in various chemical applications. The compound is known for its reactivity due to the presence of both ester and aldehyde functional groups.

Scientific Research Applications

Butyl glyoxylate has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes and esters.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

Butyl glyoxylate is likely to participate in the glyoxylate cycle, a variation of the tricarboxylic acid cycle. This anabolic pathway allows cells to use two carbons (C2 compounds), such as acetate, to satisfy cellular carbon requirements .

Safety and Hazards

In case of exposure to butyl glyoxylate, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . If inhaled or ingested, seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl glyoxylate can be synthesized through the esterification of glyoxylic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of glyoxylic acid with butanol in the presence of a strong acid catalyst. The reaction mixture is heated to promote the esterification process, and the resulting product is purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form butyl oxalate and other oxidation products.

    Reduction: The compound can be reduced to butyl glycolate using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Butyl oxalate and other carboxylic acid derivatives.

    Reduction: Butyl glycolate.

    Substitution: Various substituted esters and aldehydes.

Comparison with Similar Compounds

    Methyl Glyoxylate: A shorter-chain ester with similar reactivity but different physical properties.

    Ethyl Glyoxylate: Another glyoxylate ester with a slightly longer alkyl chain than methyl glyoxylate but shorter than butyl glyoxylate.

    Propyl Glyoxylate: An intermediate chain length ester with properties between ethyl and this compound.

This compound’s unique properties make it a valuable compound in various chemical and industrial applications, distinguishing it from its shorter-chain counterparts.

Properties

IUPAC Name

butyl 2-oxoacetate
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InChI

InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRYDRJHYTRBBEA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=O
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID0064208
Record name Acetic acid, oxo-, butyl ester
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name Butyl glyoxylate
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CAS No.

6295-06-3
Record name Butyl glyoxylate
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Record name Butyl oxoacetate
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Record name Butyl glyoxylate
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Record name Acetic acid, 2-oxo-, butyl ester
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Record name Butyl oxoacetate
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Record name BUTYL OXOACETATE
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Synthesis routes and methods I

Procedure details

5.17 g of the butanol solution of glyoxal obtained in Example 2-11, 9.62 g of 1-octanol, and 0.6 g of the above-mentioned metal-loading carrier were put into an autoclave, and an oxidation reaction was conducted by the same operation as in Example 2-11. The reaction solution thus obtained was analyzed, which revealed the glyoxal conversion to be 90%, and the combined 1-octyl glyoxylate and 1-butyl glyoxylate (the product) selectivity and yield to be 74% and 67%, respectively.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Name
above-mentioned metal-loading
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0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
9.62 g
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

300 g of 1-butanol was added to 60 g of a 40 wt % glyoxal aqueous solution (Wako Pure Chemical), and most of the water was distilled off as an azeotropic composition with the 1-butanol at normal pressure and 90° C. with an evaporator. This gave a butanol solution of glyoxal (containing 19.4 wt % glyoxal and 80.6 wt % butanol). 5.17 g of the above-mentioned butanol solution, 8.90 g of 1-butanol, and 0.6 g of the above-mentioned metal-loading carrier were then put into an autoclave equipped with a condenser, the system was maintained at an internal pressure of 0.5 MPa at 80° C. under stirring while a mixed gas of hydrogen and nitrogen (hydrogen:nitrogen=1:9 (volumetric ratio)) was bubbled into the solution at a flux of 500 mL/minute, and the reaction was allowed to continue for 5 hours. After the reaction, the reaction solution was analyzed, which revealed the glyoxal conversion to be 87%, and the 1-butyl glyoxylate (the product) selectivity and yield to be 73% and 64%, respectively.
[Compound]
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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